3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid is an organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with trifluoroacetic acid in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)-4,4,4-trifluorobutyric acid
- 3-(3,5-Dichlorophenyl)-4,4,4-trifluoropropionic acid
- 3-(3,5-Dichlorophenyl)-4,4,4-trifluoroacetic acid
Uniqueness
3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid is unique due to its specific combination of dichlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H5Cl2F3O2 |
---|---|
Molecular Weight |
285.04 g/mol |
IUPAC Name |
(E)-3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-enoic acid |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-6-1-5(2-7(12)3-6)8(4-9(16)17)10(13,14)15/h1-4H,(H,16,17)/b8-4+ |
InChI Key |
WVRGSZYQCXXTIP-XBXARRHUSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)/C(=C\C(=O)O)/C(F)(F)F |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.